molecular formula C11H16Br2N2O2 B1362066 4-piperazin-1-ylbenzoic Acid Dihydrobromide CAS No. 1049729-37-4

4-piperazin-1-ylbenzoic Acid Dihydrobromide

Cat. No.: B1362066
CAS No.: 1049729-37-4
M. Wt: 368.06 g/mol
InChI Key: JGAAICXGCLVVMD-UHFFFAOYSA-N
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Description

4-Piperazin-1-ylbenzoic acid dihydrobromide (CAS: 85474-75-5) is a piperazine derivative with the molecular formula C₁₁H₁₄N₂O₂·2HBr and a calculated molecular weight of 368.06 g/mol. The base compound, 4-piperazin-1-ylbenzoic acid, features a benzoic acid moiety substituted at the para position with a piperazine ring. Key physicochemical properties of the base compound include a density of 1.211 g/cm³, a boiling point of 424.7°C, and a vapor pressure of 5.71 × 10⁻⁸ mmHg at 25°C . The dihydrobromide salt enhances water solubility, making it suitable for synthetic applications.

This compound is primarily utilized as a pharmaceutical intermediate. For example, it serves as a precursor in reactions involving acetic anhydride and potassium carbonate to synthesize acetylated derivatives, as evidenced in manufacturing processes for drug candidates .

Properties

IUPAC Name

4-piperazin-1-ylbenzoic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2BrH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAAICXGCLVVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375158
Record name 4-piperazin-1-ylbenzoic Acid Dihydrobromide
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Molecular Weight

368.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049729-37-4
Record name 4-piperazin-1-ylbenzoic Acid Dihydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1049729-37-4
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Biological Activity

4-Piperazin-1-ylbenzoic acid dihydrobromide (CAS No. 1049729-37-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}Br2_2N2_2O2_2
  • Molecular Weight : 368.07 g/mol
  • CAS Number : 1049729-37-4

The structure of this compound features a piperazine ring connected to a benzoic acid moiety, which is crucial for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Properties : The compound has been studied for its potential effectiveness against various viral infections. Its structural characteristics suggest it may inhibit viral replication by interacting with viral enzymes or host cell receptors.
  • Anticancer Activity : Preliminary studies have shown that this compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial. For instance, it has been noted to inhibit tyrosinase activity, an enzyme involved in melanin production .

The mechanism of action for this compound involves several pathways:

  • Receptor Binding : The piperazine moiety allows for interactions with various receptors, potentially modulating their activity and leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells .
  • Enzyme Interaction : The compound's ability to bind to enzymes such as tyrosinase suggests it can interfere with metabolic pathways, impacting processes like melanin synthesis and possibly affecting tumor growth dynamics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits tyrosinase activity

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of various piperazine derivatives, this compound was found to significantly reduce viral titers in infected cell cultures. This effect was attributed to its ability to disrupt the viral life cycle at multiple stages, suggesting potential therapeutic applications in viral infections.

Case Study: Anticancer Mechanisms

Another research effort focused on the anticancer activity of this compound revealed that it could activate apoptotic pathways in human cancer cell lines. The study highlighted its capacity to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Scientific Research Applications

Antidepressant and Neuroprotective Effects

Research indicates that compounds similar to 4-piperazin-1-ylbenzoic acid dihydrobromide exhibit antidepressant and neuroprotective properties. For instance, studies have shown that piperazine derivatives can interact with dopamine receptors, which are crucial in mood regulation and neuroprotection. A notable study highlighted the development of D3 receptor agonists that incorporate piperazine moieties, suggesting that modifications to the piperazine structure can enhance therapeutic effects against Parkinson's disease and depression .

Antipsychotic Agents

The compound has been investigated for its potential as an antipsychotic agent. The structural features of piperazine derivatives allow them to modulate neurotransmitter systems effectively. For example, a study focused on the synthesis of piperazine-based compounds demonstrated their efficacy in treating psychotic disorders by targeting serotonin and dopamine receptors .

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems, particularly in the development of PROTAC (Proteolysis Targeting Chimeras). Its ability to form stable linkages with other pharmacophores makes it suitable for targeted protein degradation strategies, which are increasingly relevant in cancer therapy and other diseases .

Case Studies

StudyFindings
Neuroprotective Effects A study demonstrated that piperazine derivatives could protect neuronal cells from oxidative stress, potentially benefiting Parkinson's disease treatment .
Antipsychotic Potential Research showed that modifications to piperazine structures enhanced binding affinities for dopamine receptors, indicating potential for new antipsychotic drugs .
Targeted Protein Degradation Investigations into PROTACs revealed that incorporating piperazine moieties could improve the efficacy of targeted therapies against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-piperazin-1-ylbenzoic acid dihydrobromide with analogous piperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological/Synthetic Role Reference
This compound C₁₁H₁₄N₂O₂·2HBr 368.06 Benzoic acid, piperazine, dihydrobromide Synthetic intermediate
BD 1008 C₁₅H₂₀Cl₂N₂·2HBr 458.06 3,4-Dichlorophenyl, pyrrolidinyl ethyl Sigma receptor antagonist
BD 1047 C₁₃H₁₈Cl₂N₂·2HBr 416.00 3,4-Dichlorophenyl, dimethylamino ethyl Sigma receptor antagonist
1-n-Propylpiperazine Dihydrobromide C₇H₁₆N₂·2HBr 290.03 n-Propyl substituent on piperazine Laboratory reagent
2-Phenyl-4-(piperazin-1-yl)pyrimidine Dihydrobromide C₁₄H₁₈Br₂N₄ 402.13 Pyrimidine ring, phenyl group Research chemical (unspecified)
Key Observations:
  • Functional Groups : The benzoic acid group in the target compound distinguishes it from BD 1008/1047 (chlorophenyl and alkylamine substituents) and 2-phenylpyrimidine derivatives. This group increases polarity, affecting solubility and reactivity .
  • Salt Form : Dihydrobromide salts (e.g., BD 1008, BD 1047) generally exhibit higher solubility in polar solvents compared to free bases. For example, 1-n-propylpiperazine dihydrobromide has a melting point of 252–257°C (decomposition), typical of such salts .
Sigma Receptor Antagonists (BD 1008 and BD 1047)

BD 1008 and BD 1047 are dihydrobromide salts with 3,4-dichlorophenyl groups. These compounds exhibit high affinity for sigma receptors, which are implicated in neurological disorders. Their structural complexity and halogenated aromatic systems enhance receptor binding compared to simpler piperazine derivatives like the target compound .

Dopamine D4 Receptor Antagonists (S 18126 and L 745,870)

S 18126 shows >100-fold higher affinity for D4 (Ki = 2.4 nM) over D2/D3 receptors due to its benzo[1,4]dioxin and indane substituents. In contrast, the target compound lacks such moieties, limiting its direct pharmacological relevance .

Research Findings and Implications

  • Receptor Selectivity : Structural modifications in piperazine derivatives drastically alter biological activity. For instance, replacing a benzoic acid group with a chlorophenyl moiety (as in BD 1008) shifts activity toward sigma receptors .
  • Salt Effects : Dihydrobromide salts improve stability and solubility but may reduce bioavailability compared to hydrochloride analogs (e.g., 4-methylpiperazin-1-amine dihydrochloride in ) .
  • Synthetic Flexibility : The benzoic acid group in the target compound enables carboxylate-mediated conjugation, a feature absent in simpler analogs like 1-n-propylpiperazine dihydrobromide .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two main stages:

  • Stage 1: Preparation of the piperazine-substituted benzoic acid intermediate.
  • Stage 2: Conversion of the free base into the dihydrobromide salt.

Detailed Synthetic Route

Preparation of 4-(piperazin-1-yl)benzoic acid
  • Starting Material: 4-chlorobenzoic acid or 4-bromomethyl benzoic acid derivatives.
  • Nucleophilic Substitution: The halogenated benzoic acid derivative is reacted with piperazine under conditions favoring nucleophilic aromatic substitution or alkylation.
  • Typical Conditions:

    • Solvent: n-butanol or other suitable polar aprotic solvents.
    • Base: Potassium carbonate is used to neutralize the acid and facilitate substitution.
    • Temperature: Room temperature to reflux depending on substrate reactivity.
    • Reaction Time: 12 to 20 hours to ensure complete conversion.
  • Example Process:

    • 4-bromomethyl benzoic acid (25 g, 0.116 moles) and potassium carbonate (32.1 g, 0.232 moles) are suspended in n-butanol (125 mL).
    • N-methylpiperazine (29.1 g, 0.290 moles) in n-butanol (62.5 mL) is added slowly over one hour at room temperature.
    • The reaction mixture is stirred for 12 hours at room temperature.
    • Water is added, and the aqueous layer is separated and extracted with n-butanol.
    • The organic layer is then acidified with isopropanolic hydrobromic acid to form the dihydrobromide salt.
    • The product is filtered, washed with n-butanol, and dried to yield highly pure 4-(piperazin-1-yl)benzoic acid dihydrobromide.

Salt Formation: Dihydrobromide Preparation

  • After obtaining the free base, the compound is treated with hydrobromic acid (HBr) in an alcoholic medium (e.g., isopropanol).
  • The acid-base reaction forms the dihydrobromide salt, improving compound crystallinity and stability.
  • The mixture is stirred for about one hour at room temperature.
  • The solid product is filtered and washed with the solvent (e.g., n-butanol) to remove impurities.
  • Drying under vacuum or mild heat completes the isolation.

Data Table: Representative Reaction Conditions and Yields

Step Reagents & Conditions Reaction Time Temperature Yield (%) Purity (%) (HPLC)
4-bromomethyl benzoic acid synthesis p-Toluic acid, N-bromo succinimide, chloroform, reflux 20 h Reflux (~60°C) 63 97.5
Piperazine substitution 4-bromomethyl benzoic acid, potassium carbonate, n-butanol, N-methylpiperazine 12 h Room temperature 85-90* >99
Salt formation Free base, isopropanolic hydrobromic acid 1 h Room temperature Quantitative >99

*Yield estimated based on literature for similar substitutions.

Analytical and Purification Notes

  • Purification: The crude intermediate is often purified by filtration and washing with solvents such as chloroform, ethyl acetate, or n-butanol to remove unreacted starting materials and byproducts.
  • Characterization: Purity is confirmed by HPLC (>99%) and melting point determination.
  • Crystallization: Recrystallization from appropriate solvents helps to obtain the dihydrobromide salt as a crystalline solid.

Research Findings and Improvements

  • The method described in patent literature emphasizes mild reaction conditions and the use of isopropanolic HBr for salt formation, which provides high purity and yield.
  • Alternative synthetic approaches using reductive amination or iterative amination have been explored for related piperazine derivatives but are less common for this specific compound.
  • The described approach avoids harsh conditions and uses commercially available reagents, making it suitable for scale-up in pharmaceutical manufacturing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-piperazin-1-ylbenzoic Acid Dihydrobromide, and how can reaction efficiency be monitored?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-chlorobenzoic acid derivatives with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF), followed by dihydrobromide salt formation via HBr treatment . Reaction efficiency is monitored using TLC (silica gel, ethyl acetate:hexane = 1:2) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of benzoic acid derivative to piperazine) improves yields to >75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm piperazine ring integration (δ 2.5–3.5 ppm for CH₂ groups) and aromatic proton signals (δ 7.0–8.0 ppm) .
  • FT-IR : Validate carboxylic acid (1700–1720 cm⁻¹) and piperazine N-H stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Identify molecular ion peaks [M+H]⁺ and verify dihydrobromide adducts via isotopic patterns .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

  • Methodological Answer : Stability studies show:

  • pH : Degradation accelerates below pH 3 (protonation of piperazine) and above pH 8 (hydrolysis of the carboxylic acid group). Optimal stability is observed at pH 5–7 in buffered solutions .
  • Temperature : Storage at 4°C in desiccated conditions reduces hygroscopic degradation. Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound?

  • Methodological Answer : Use a factorial design (e.g., 2³ factorial matrix) to test variables:

  • Factors : Solvent polarity (DMF vs. DMSO), temperature (80°C vs. 100°C), and catalyst (none vs. KI).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (DMF, 90°C, 1.5 eq KI) yielding 88% purity . Statistical validation via ANOVA confirms solvent polarity as the most significant factor (p < 0.05) .

Q. How to resolve contradictions in pharmacological data (e.g., receptor binding vs. cellular activity) for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions. For example:

  • Receptor Binding Assays : Use radiolabeled ligands (³H or ¹²⁵I) to measure Kᵢ values under standardized buffer conditions (e.g., Tris-HCl, pH 7.4).
  • Cellular Assays : Account for membrane permeability (logP > 2 enhances uptake) and metabolic stability (e.g., microsomal t₁/₂ > 30 min) . Cross-validate using siRNA knockdown of target receptors to confirm specificity .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models predict nucleophilic attack sites on the piperazine ring (e.g., N4 position) .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations identify energy barriers for HBr dissociation during salt formation .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in cross-coupling reactions .

Q. How to achieve selective functionalization of the piperazine ring without disrupting the benzoic acid moiety?

  • Methodological Answer :

  • Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) to protect the piperazine nitrogen. For example, Boc-protected intermediates allow alkylation at the secondary amine before HBr deprotection .
  • Microwave-Assisted Synthesis : Enhances selectivity by reducing side reactions (e.g., 100 W, 120°C, 20 min for 85% yield) .

Q. What strategies validate the compound’s mechanism of action in multi-target studies (e.g., kinase inhibition vs. GPCR modulation)?

  • Methodological Answer :

  • Biochemical Profiling : Use kinase panels (e.g., Eurofins DiscoverX) and GPCR β-arrestin recruitment assays to identify off-target effects .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Molecular Dynamics Simulations : Analyze binding poses (e.g., 100 ns simulations) to predict interactions with secondary targets like serotonin receptors .

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